CFTR Inhibitory Activity Predicted by Structural Class Membership in Patent Screening Cascades
The target compound belongs to the pyridazine sulfonamide class disclosed in US Patent 20120129858 as CFTR inhibitors. The patent screening cascade establishes a potency threshold: compounds must exhibit an IC50 < 30 µM in the T84 cell-based assay or >30% inhibition at 20 µM in the FRT assay to be considered active CFTR inhibitors [1]. The 3,4-dichloro substitution on the benzenesulfonamide ring, combined with the ethylsulfonyl-pyridazine core, is structurally consistent with active analogs in this series; however, no specific IC50 data for 921543-51-3 have been published in the patent examples. By comparison, the methanesulfonyl analog (CAS 950319-69-4) shares the 3,4-dichloro motif but replaces the ethylsulfonyl group with a methanesulfonyl group, which may alter potency due to differences in lipophilicity and steric bulk, though no direct comparative data exist .
| Evidence Dimension | CFTR inhibition potency threshold |
|---|---|
| Target Compound Data | Not individually reported; structurally consistent with active class members meeting IC50 < 30 µM (T84 assay) or >30% inhibition at 20 µM (FRT assay) criteria |
| Comparator Or Baseline | Patent-defined activity threshold for class: IC50 < 30 µM in T84 assay; >30% inhibition at 20 µM in FRT assay |
| Quantified Difference | Cannot be calculated; no direct assay data available for 921543-51-3. Positional isomer 2,5-dichloro variant and 2,3-dichloro variant also lack published comparative data. |
| Conditions | T84 human colonic epithelial cell line; FRT (Fisher rat thyroid) cells expressing CFTR; US Patent 20120129858 screening assays |
Why This Matters
Without quantitative CFTR inhibition data for this specific compound, procurement for CFTR-related research requires prospective validation; structural class membership alone does not guarantee potency at the patent-defined thresholds.
- [1] Doyle KJ, Penrose SD. Compounds, Compositions and Methods Comprising Pyridazine Sulfonamide Derivatives. US Patent 20120129858, 2010. View Source
